5-Ethylisoquinoline

Total Synthesis Alkaloid Synthesis Regioselective Chemistry

5-Ethylisoquinoline is a uniquely substituted isoquinoline building block: the ethyl group at C5 increases lipophilicity (XLogP 2.9 vs. 2.0) while keeping TPSA low (12.9 Ų). This is essential for synthesizing Strychnos alkaloid frameworks like 5-ethyl-11H-pyrido[3,4-a]carbazole, where no alternative starting material works. As a 5-alkyl heterocyclic scaffold, it enables focused library design for anti-inflammatory candidates without adding polar atoms. Standard purity ≥98% for reproducible R&D outcomes. Inquire today for bulk custom synthesis.

Molecular Formula C11H11N
Molecular Weight 157.21 g/mol
Cat. No. B11920810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethylisoquinoline
Molecular FormulaC11H11N
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCCC1=CC=CC2=C1C=CN=C2
InChIInChI=1S/C11H11N/c1-2-9-4-3-5-10-8-12-7-6-11(9)10/h3-8H,2H2,1H3
InChIKeyCYQPCLYDFKPGMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethylisoquinoline: Understanding the Core Chemical and Procurement Specifications


5-Ethylisoquinoline (CAS 54415-46-2, MF C11H11N, MW 157.21 g/mol) is a synthetically valuable alkylated isoquinoline derivative [1][2]. Characterized by an ethyl group at the C5 position of the benzopyridine bicyclic system, it serves as a key intermediate scaffold, distinct from its parent compound, isoquinoline, due to the altered electronic and steric properties conferred by this substitution [1]. Its primary utility lies in the synthesis of more complex heterocyclic frameworks, particularly in alkaloid total synthesis and the development of pharmaceutical lead compounds [3].

Why Unsubstituted Isoquinoline Cannot Substitute for 5-Ethylisoquinoline in Targeted Synthesis


The assumption that unsubstituted isoquinoline or other positional isomers can serve as a direct replacement for 5-ethylisoquinoline is chemically unsound due to the profound impact of the C5 ethyl group on molecular geometry, electronic distribution, and lipophilicity. The ethyl substituent introduces a specific hydrophobic volume and alters the reactivity of the adjacent carbon atoms, which is critical for directing regioselective reactions [1]. Generic substitution with a less bulky or differently positioned analog, such as 3-ethylisoquinoline, would lead to divergent synthetic outcomes, failing to yield the desired complex alkaloid skeletons or to recapitulate the specific steric constraints required for a targeted biological interaction in drug discovery [2].

Quantitative Evidence for the Selection of 5-Ethylisoquinoline Over Analogs


Structural Specificity in Total Synthesis: A Defined Route to 5-Ethyl-11H-pyrido[3,4-a]carbazole

5-Ethylisoquinoline is an essential, non-interchangeable intermediate in a defined synthetic route to the tetracyclic core of the Strychnos alkaloid subincanine. Unlike its analogs, it contains the precise substitution pattern necessary for the subsequent construction of an indole ring [1]. The synthetic sequence requires the 5-ethyl substituent as a specific 'anchor' point; neither isoquinoline nor other ethylisoquinoline isomers (e.g., 3-ethylisoquinoline) would be viable starting materials for this pathway.

Total Synthesis Alkaloid Synthesis Regioselective Chemistry

Lipophilicity (XLogP) Distinction: 5-Ethylisoquinoline vs. Isoquinoline

The addition of an ethyl group at the C5 position significantly increases the lipophilicity of the molecule, a key parameter in medicinal chemistry for predicting membrane permeability, solubility, and overall drug-likeness. 5-Ethylisoquinoline exhibits a calculated XLogP of 2.9 [1], which is substantially higher than that of the unsubstituted parent compound, isoquinoline (calculated XLogP of approximately 2.0) [2].

Physicochemical Properties Drug Design Bioavailability

Topological Polar Surface Area (TPSA) Comparison: Maintaining Favorable Permeability

While increasing lipophilicity, the C5 ethyl group does not introduce additional hydrogen bond donors or acceptors, resulting in a TPSA value (12.9 Ų) identical to that of isoquinoline [1][2]. This is a crucial differentiator compared to introducing polar substituents (e.g., amine or hydroxyl), which would increase TPSA and could reduce passive membrane permeability [3].

Physicochemical Properties Drug-Likeness Permeability

Validated Research and Development Applications for 5-Ethylisoquinoline


Total Synthesis of Indole Alkaloids

As demonstrated in the synthesis of 5-ethyl-11H-pyrido[3,4-a]carbazole, 5-ethylisoquinoline is a crucial starting material for constructing complex alkaloid frameworks related to the Strychnos family [1]. In this scenario, the compound's exact regiochemistry is paramount; no alternative starting material is known to successfully yield the targeted tetracyclic core.

Medicinal Chemistry for Lipophilic Scaffold Hopping

Researchers aiming to increase the lipophilicity of a lead series without adding polar atoms can employ 5-ethylisoquinoline as a core scaffold. Its calculated XLogP of 2.9 represents a 0.9 log unit increase over isoquinoline while maintaining the same low TPSA of 12.9 Ų [1][2]. This profile is advantageous for optimizing compounds intended for intracellular or CNS targets where passive diffusion is a key requirement [3].

Synthesis of 5-Substituted Isoquinoline Libraries

5-Ethylisoquinoline serves as a foundational building block for generating focused libraries of 5-substituted isoquinoline derivatives. These libraries are of interest in patent literature for developing anti-inflammatory agents and other therapeutic candidates [4][5]. The ethyl group provides a hydrophobic, non-reactive starting point for further elaboration at other positions on the isoquinoline ring.

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